molecular formula C29H24F3N5OS B3568587 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

Cat. No.: B3568587
M. Wt: 547.6 g/mol
InChI Key: ISMCHRGLPYQNBT-UHFFFAOYSA-N
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Description

This compound, identified as 3-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (synonyms in ), features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • Position 5: Thiophen-2-yl group, contributing π-π interactions and sulfur-based lipophilicity.
  • Position 7: Trifluoromethyl (CF₃), enhancing metabolic stability and electron-withdrawing effects.

Pyrazolo[1,5-a]pyrimidines are purine analogues with applications in kinase inhibition (e.g., PI3Kδ) and antiparasitic activities (e.g., antitrypanosomal) . The trifluoromethyl group and heterocyclic substituents are critical for modulating bioactivity and pharmacokinetics.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F3N5OS/c30-29(31,32)25-18-22(24-12-7-17-39-24)33-26-19-23(34-37(25)26)28(38)36-15-13-35(14-16-36)27(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-19,27H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMCHRGLPYQNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=CS6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine typically involves multi-step reactions. The pyrazolo[1,5-A]pyrimidine core can be synthesized through condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The thiophene and trifluoromethyl groups are introduced through substitution reactions with different nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the pyrazolo[1,5-A]pyrimidine core can yield partially or fully reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine exhibits various pharmacological activities that make it a candidate for further research in medicinal chemistry:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific pathways involving enzyme inhibition.
  • Anxiolytic Effects : Similar to other compounds in the pyrazolo[1,5-A]pyrimidine class, it may exert anxiolytic effects by modulating neurotransmitter systems.

Biological Research

The compound is utilized in biochemical assays to explore its interactions with biological targets:

  • Enzyme Interaction Studies : It can serve as a probe to study the activity of enzymes involved in metabolic pathways.
  • Receptor Binding Studies : The compound's ability to bind to specific receptors can be evaluated to understand its pharmacodynamics better.

Industrial Applications

Beyond medicinal uses, this compound can also find applications in material science:

  • Development of New Materials : Its unique chemical structure may allow it to be used in creating materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of phospholipase A2 by this compound. The study demonstrated that it effectively reduced enzyme activity, suggesting potential therapeutic implications for inflammatory diseases.

Uniqueness of this compound

This compound is distinct due to the presence of both thiophene and trifluoromethyl groups, which enhance its biological activity and stability compared to similar compounds. These modifications may lead to unique pharmacological profiles that warrant further investigation.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-A]pyrimidine scaffold is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or activation of receptors, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Table 1: Structural and Functional Comparison
Compound Name/Identifier Position 5 Substituent Position 7 Substituent Piperazine/Piperidine Group Key Biological Notes Reference
Target Compound Thiophen-2-yl Trifluoromethyl 4-(Diphenylmethyl)piperazine Kinase inhibition (hypothesized)
1-{[5-(2-Furyl)-7-(CF₃)-...]carbonyl}piperidine-4-carboxamide 2-Furyl Trifluoromethyl Piperidine-4-carboxamide Unspecified activity
2-[(4-Benzoyl-piperazinyl)carbonyl]-5-phenyl-7-CF₃-pyrazolo[...] Phenyl Trifluoromethyl 4-Benzoylpiperazine Unspecified activity
5-(4-Fluorophenyl)-2-methyl-7-CF₃-pyrazolo[...] 4-Fluorophenyl Trifluoromethyl None Structural analogue
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-... 4-Fluorophenyl Trifluoromethyl None Antitrypanosomal, kinase inhibition

Key Structural and Functional Differences

Position 5 Substituents: Thiophen-2-yl (target compound): Sulfur atom enhances lipophilicity and π-stacking compared to 2-furyl (oxygen-based, lower lipophilicity) or phenyl (lacks heteroatom) .

Piperazine/Piperidine Modifications :

  • The 4-(diphenylmethyl)piperazine group in the target compound provides steric bulk, which may improve receptor selectivity compared to smaller groups like 4-benzoylpiperazine or piperidine-4-carboxamide .

Trifluoromethyl Group :

  • Universally present at position 7 across analogues, contributing to metabolic stability and enhancing binding via hydrophobic and electrostatic interactions .

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The synthesis typically involves multi-step protocols starting with condensation reactions. For example, hydrazine derivatives (e.g., 4-chlorophenylhydrazine) are condensed with ketones (e.g., 4-alkoxyacetophenone) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates. Subsequent Vilsmeier-Haack-Arnold formylation using POCl₃/DMF generates pyrazole-4-carbaldehyde intermediates, which are then coupled with barbituric acid derivatives under refluxing EtOH/H₂O to yield the final product . Critical parameters include reaction time, solvent ratios, and purification of intermediates via precipitation or crystallization.

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography is a gold standard for confirming molecular geometry. For example, single-crystal X-ray studies (R factor = 0.055) have been used to resolve bond lengths and angles, particularly for trifluoromethyl and thiophenyl substituents, ensuring alignment with computational models . Complementary techniques include:

  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms aromatic proton environments and substituent effects (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields often stem from steric hindrance or side reactions. Methodological adjustments include:

  • Solvent optimization : Replacing EtOH/H₂O with DMF or THF to improve solubility of bulky intermediates.
  • Catalysis : Introducing Pd or Cu catalysts to enhance coupling efficiency .
  • Temperature control : Lowering reflux temperatures to reduce decomposition.
    Parallel monitoring via TLC or HPLC can identify byproducts, guiding iterative refinement .

Q. What analytical approaches resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR or IR spectra may arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Variable-temperature NMR : Detects conformational changes (e.g., rotational barriers in the piperazine ring).
  • DFT calculations : Compare optimized geometries with experimental data to identify overlooked stereoelectronic effects .
  • Crystallographic reanalysis : Re-examining crystal structures for disorder or non-covalent interactions (e.g., π-stacking) that distort spectral predictions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies require systematic substitution of functional groups. For example:

  • Thiophene replacement : Swap thiophen-2-yl with furan or phenyl to assess electronic effects on enzyme binding .
  • Trifluoromethyl modification : Replace CF₃ with CH₃ or Cl to probe hydrophobicity and steric bulk .
    Biological assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking (e.g., AutoDock Vina) can correlate structural changes with activity trends .

Q. What role do computational methods play in predicting reaction pathways for derivatives?

Density functional theory (DFT) and molecular dynamics (MD) simulations can:

  • Map energy profiles : Identify rate-limiting steps (e.g., ring-closure barriers in pyrazolo[1,5-a]pyrimidine formation).
  • Predict regioselectivity : Model electrophilic substitution patterns in heterocyclic intermediates .
    Integration with experimental kinetics (e.g., Arrhenius plots) validates computational models .

Q. How can AI-driven tools enhance experimental design for novel analogs?

AI platforms (e.g., COMSOL Multiphysics) enable:

  • Reaction condition optimization : Machine learning algorithms suggest ideal temperatures, solvents, and catalysts based on historical data .
  • High-throughput virtual screening : Prioritize analogs with favorable ADMET profiles before synthesis .
  • Real-time data adjustment : AI models refine synthetic protocols using in-line spectroscopic feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(Diphenylmethyl)-4-[5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine

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